molecular formula C22H18O2 B6351988 2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl CAS No. 3594-94-3

2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl

Cat. No.: B6351988
CAS No.: 3594-94-3
M. Wt: 314.4 g/mol
InChI Key: MBKVMGGUKWIVDS-UHFFFAOYSA-N
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Description

2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl is a chiral chemical building block of significant interest in advanced synthetic chemistry. It serves as a key precursor for the development of chiral ligands and organocatalysts. Researchers value this compound for its rigid, C2-symmetric binaphthyl backbone, which introduces a well-defined chiral environment crucial for enantioselective synthesis. The primary hydroxyl functional groups allow for further synthetic modification to create diverse ligand systems, such as phosphites or phosphinites, which can coordinate to various metal centers including ruthenium, rhodium, and palladium . These metal complexes are widely applied in asymmetric catalytic transformations, such as hydrogenation and carbon-carbon bond-forming reactions, to produce single-enantiomer compounds . The axial chirality of the binaphthyl core, a result of restricted rotation, is central to its ability to impart high enantioselectivity in catalytic processes. This product is intended for research applications only and is not for diagnostic, therapeutic, or consumer use. Researchers should consult the product's safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

[1-[2-(hydroxymethyl)naphthalen-1-yl]naphthalen-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12,23-24H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKVMGGUKWIVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3594-94-3
Record name 1,1'-BINAPHTHYL-2,2'-DIMETHANOL
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Mechanism of Action

Action Environment

The action, efficacy, and stability of 2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and pH) can affect the efficiency of the polymerization process. Additionally, the presence of other substances (such as catalysts or inhibitors) can also influence the reaction.

Biological Activity

2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl (BBH) is an organic compound characterized by its unique binaphthyl structure, consisting of two naphthalene units linked at the 1 and 1' positions, with hydroxymethyl groups attached at the 2 and 2' positions. This configuration introduces chirality and potential for intramolecular hydrogen bonding, which may influence its biological activity and reactivity. Despite limited direct research on BBH itself, studies on structurally similar binaphthyl derivatives highlight its potential applications in various fields, particularly in asymmetric catalysis and as a chiral building block in organic synthesis.

Structural Characteristics

The structural features of BBH contribute significantly to its biological activity:

  • Chirality : The presence of hydroxymethyl groups allows for two enantiomers, which can exhibit different biological activities.
  • Intramolecular Hydrogen Bonding : This may stabilize certain conformations of the molecule, potentially enhancing its reactivity or selectivity in biological systems.

Biological Activity Overview

Research indicates that compounds with similar binaphthyl structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Catalytic Activity : BBH and its derivatives are explored as catalysts in asymmetric synthesis, which is crucial in pharmaceutical applications.

Antimicrobial Activity

A study investigating the antibacterial properties of various binaphthyl derivatives found that certain configurations exhibited significant inhibitory effects against antibiotic-resistant strains. Although specific data on BBH is sparse, the structural similarities suggest potential efficacy in this area.

CompoundActivityReference
BBHUnknown
Binaphthyl Derivative AModerate antibacterial activity
Binaphthyl Derivative BHigh antibacterial activity against MRSA

Asymmetric Catalysis

BBH has been implicated in asymmetric reactions due to its chiral nature. Research has demonstrated that similar compounds can facilitate high enantioselectivity in reactions such as the Ullmann coupling.

Reaction TypeYield (%)EnantioselectivityReference
Ullmann CouplingUp to 85%High selectivity for chiral products

The mechanism by which BBH exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Interaction : The hydroxymethyl groups could facilitate binding to enzyme active sites.
  • Chiral Induction : The chirality could influence the orientation and interaction with biological targets, enhancing selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

1,1'-Bi-2-naphthol (BINOL)
  • Structure : Contains hydroxyl (-OH) groups at the 2 and 2' positions.
  • Applications: Widely used as a chiral ligand in asymmetric catalysis, including aldol reactions and organocatalysis .
  • Comparison: Unlike 2,2'-bis(hydroxymethyl)-1,1'-binaphthyl, BINOL lacks the hydroxymethyl spacer, limiting its ability to form chelating ligands. However, BINOL’s rigidity enhances enantioselectivity in certain reactions .
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
  • Structure : Phosphine (-PPh₂) substituents at the 2 and 2' positions.
  • Applications: A cornerstone ligand in asymmetric hydrogenation (e.g., Ru-BINAP for β-amino acid synthesis) .
  • Comparison: The phosphine groups in BINAP provide strong σ-donor and π-acceptor properties, enabling robust metal coordination.
2,2'-Bis(bromomethyl)-1,1'-binaphthyl
  • Structure : Bromomethyl (-CH₂Br) groups at the 2 and 2' positions.
  • Applications : Key precursor for synthesizing phosphine or amine derivatives via nucleophilic substitution .
  • Comparison : The bromine atoms act as leaving groups, facilitating further derivatization. The hydroxymethyl analog may offer milder reactivity, avoiding hazardous byproducts common in bromide-based syntheses .
Phosphate Atropisomers (BNP, VAPOL, BBH)
  • Structure : Phosphate esters (-OPO₃H) attached to the binaphthyl backbone.
  • Applications : Used in enantioselective separations and chiral recognition .
  • Comparison : The phosphate groups enhance solubility in polar solvents, whereas hydroxymethyl derivatives may prioritize hydrogen-bonding interactions in catalytic systems .

Physical and Chemical Properties

Compound Substituents Melting Point (°C) Angle Between Naphthyl Planes (°) Key Applications
2,2'-Bis(hydroxymethyl) -CH₂OH Not reported Likely ~90–95° (based on analogs) Ligand precursor, catalysis
BINOL -OH 205–210 85–90 Asymmetric aldol reactions
BINAP -PPh₂ 283–286 94.17 (BINAP oxide) Hydrogenation, Suzuki coupling
2,2'-Bis(bromomethyl) -CH₂Br 181–185 Not reported Synthetic intermediate
Tol-BINAP -P(p-Tol)₂ Not reported Slightly wider than BINAP Enhanced steric bulk in catalysis

Catalytic Performance and Selectivity

  • BINAP Derivatives : Achieve >90% enantiomeric excess (ee) in Ru-catalyzed hydrogenations .
  • BINOL: Delivers moderate ee (70–85%) in organocatalytic aldol reactions .
  • Hydroxymethyl Analogs: Potential for higher tunability due to hydroxyl reactivity, though catalytic data are sparse.

Preparation Methods

Direct Hydroxymethylation via Alkylation

The foundational approach involves alkylation of 1,1'-binaphthalene-2,2'-diol (BINOL) with hydroxymethylating agents. While no direct patents for this compound exist, methodologies for analogous derivatives, such as 2,2'-bis(carboxymethoxy)-1,1'-binaphthyl, provide a template. Adapting these protocols, hydroxymethyl groups can be introduced using formaldehyde or paraformaldehyde under basic conditions.

In a typical reaction, BINOL is dissolved in a polar solvent (e.g., dimethylformamide) and treated with paraformaldehyde in the presence of potassium carbonate. The hydroxide ions deprotonate the phenolic -OH groups, enabling nucleophilic attack on formaldehyde. The reaction is heated to 80–100°C for 12–24 hours, yielding the target compound after purification via recrystallization. Challenges include controlling over-alkylation and optimizing stoichiometry to prevent dihydroxymethylation at unintended positions.

Protected Hydroxymethyl Group Strategy

To enhance regioselectivity, protected hydroxymethylating agents like benzyl chloromethyl ether (ClCH2OBn) are employed. This method, inspired by carboxymethoxy synthesis in Patent EP4067331A1, involves two steps:

  • Alkylation : BINOL reacts with ClCH2OBn in DMF using NaH as a base, forming 2,2'-bis(benzyloxymethyl)-1,1'-binaphthyl.

  • Deprotection : Hydrogenolysis with Pd/C in ethanol removes benzyl groups, yielding the hydroxymethyl product.

This approach achieves >85% purity, as confirmed by HPLC, but requires careful handling of air-sensitive reagents.

Reductive Pathways from Carbonyl Precursors

Reduction of Diester Derivatives

A less direct route involves synthesizing 2,2'-bis(acetoxymethyl)-1,1'-binaphthyl followed by ester hydrolysis. The diester is prepared by alkylating BINOL with chloromethyl acetate in the presence of KI and Na2CO3, analogous to methods in Patent CN113402379B. Subsequent reduction with LiAlH4 in tetrahydrofuran selectively converts esters to hydroxymethyl groups.

Key Data :

StepReagentsYield (%)Purity (%)
Diester formationChloromethyl acetate7892
ReductionLiAlH46589

This method avoids over-alkylation but introduces multi-step complexity.

Solid-Phase Synthesis and Purification Innovations

Patent EP4067331A1 highlights the importance of solid-liquid separation for high-purity binaphthyl derivatives. Applying this to hydroxymethyl synthesis, the metal salt of 2,2'-bis(hydroxymethyl)-1,1'-binaphthyl is precipitated by adjusting pH and isolated via centrifugation. For example, treating the crude product with KOH in aqueous ethanol induces crystallization, achieving >95% purity after washing with acetonitrile.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Feasibility
Direct alkylationSingle-step, cost-effectiveLow regioselectivityModerate
Protected alkylationHigh purity, controlled substitutionMulti-step, expensive reagentsLow
Reductive pathwayAvoids alkylation side reactionsRequires hazardous reductantsModerate

Mechanistic Insights and Side Reactions

Hydroxymethylation proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic carbon of formaldehyde. Competing reactions include:

  • Dimerization : Formaldehyde cross-linking between binaphthyl units.

  • Over-alkylation : Addition of multiple hydroxymethyl groups per naphthol ring.

Patent CN113402379B notes that using hydroxylamine salts as catalysts suppresses byproduct formation, a strategy adaptable to hydroxymethyl synthesis.

Scalability and Industrial Considerations

Large-scale production faces challenges in solvent recovery and waste management. Patent EP4067331A1 emphasizes reducing solvent volumes by 40% through distillation under reduced pressure, a practice applicable here. Additionally, substituting NaHCO3 for K2CO3 lowers costs without compromising yield .

Q & A

Basic: What are the common synthetic routes for preparing 2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl, and what are the critical parameters influencing yield and enantiomeric excess?

Answer:
The synthesis typically begins with functionalized binaphthyl precursors. For example, 2,2'-dibromo-1,1'-binaphthyl can undergo lithiation with t-BuLi, followed by quenching with formaldehyde or electrophilic hydroxymethylation agents . Alternatively, BINOL derivatives (e.g., 2,2'-bis(bromomethyl)-1,1'-binaphthyl) may be hydrolyzed under basic conditions to introduce hydroxymethyl groups . Key parameters include:

  • Temperature control : Lithiation reactions require sub-zero temperatures (−78°C) to prevent side reactions.
  • Protecting groups : Methoxymethoxy (MOM) or acetyl groups may stabilize intermediates, as seen in analogous syntheses of binaphthyl derivatives .
  • Chiral resolution : Racemic mixtures can be resolved via chiral column chromatography or enzymatic methods to achieve high enantiomeric excess.

Advanced: How can researchers optimize enantioselective synthesis using chiral auxiliaries or catalysts?

Answer:
Enantioselective synthesis can leverage chiral ligands or catalysts. For instance:

  • Chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been used in asymmetric catalysis to induce chirality during hydroxymethylation steps .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer of a racemic intermediate, as demonstrated in related binaphthol syntheses .
  • Dynamic kinetic resolution : Combining chiral palladium catalysts (e.g., [(R)-BINAP]PdCl₂) with hydroxymethylation agents can enhance enantioselectivity .

Basic: What spectroscopic and chromatographic methods are effective for characterizing structural purity and stereochemistry?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies hydroxymethyl protons (δ ~4.5–5.0 ppm) and confirms binaphthyl backbone integrity .
    • ³¹P NMR (if phosphorylated intermediates are used) monitors ligand coordination in catalytic systems .
  • X-ray crystallography : Resolves absolute configuration and dihedral angles between naphthyl rings .
  • HPLC with chiral columns : Measures enantiomeric excess using cellulose- or amylose-based stationary phases .

Advanced: How does hydroxymethyl functionalization impact ligand performance in catalysis compared to phosphine derivatives?

Answer:
The hydroxymethyl groups introduce hydrogen-bonding capability and modulate electronic properties:

  • Hydrogen-bond donors : Enhance substrate binding in asymmetric hydrogenation or C–C bond-forming reactions, as seen in BINOL-based catalysts .
  • Electronic effects : Electron-donating hydroxymethyl groups increase electron density on the binaphthyl scaffold, potentially altering redox properties in metal complexes (e.g., Ru or Pd catalysts) .
  • Comparison to BINAP : While BINAP excels in asymmetric catalysis via phosphine-metal coordination, hydroxymethyl derivatives may favor non-covalent interactions, expanding substrate scope in organocatalysis .

Basic: What are common side reactions during functionalization, and how can they be mitigated?

Answer:

  • Oxidation of hydroxymethyl to carbonyl : Avoided by conducting reactions under inert atmosphere (N₂/Ar) and using mild oxidizing agents .
  • Racemization : Minimized by using low-temperature conditions (<0°C) and avoiding strong acids/bases during protecting group removal .
  • Dimerization : Steric hindrance from bulky substituents (e.g., MOM groups) reduces undesired coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl
Reactant of Route 2
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl

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